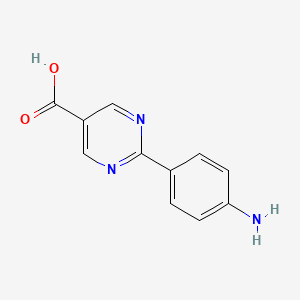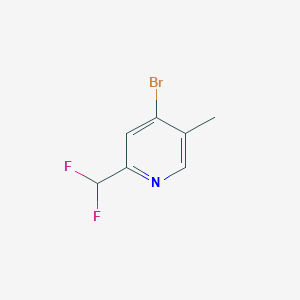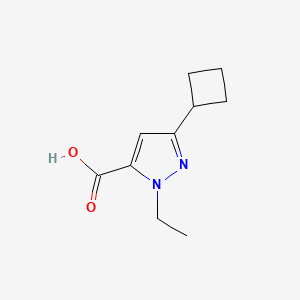![molecular formula C13H15N3O B11786828 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11786828.png)
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Metoxifenil)-4,5,6,7-tetrahidropirazolo[1,5-A]pirazina es un compuesto heterocíclico que pertenece a la familia de las pirazinas. Las pirazinas son conocidas por su versatilidad en las actividades farmacológicas y se utilizan ampliamente en diversos campos, como los productos farmacéuticos, las perfumerías y las industrias alimentarias
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-Metoxifenil)-4,5,6,7-tetrahidropirazolo[1,5-A]pirazina generalmente implica la ciclación de precursores adecuados. Un método común implica la reacción de 4-metoxifenilhidrazina con una dicetona adecuada en condiciones ácidas para formar el anillo de pirazolo[1,5-A]pirazina deseado . Las condiciones de reacción a menudo incluyen el uso de disolventes como etanol o metanol y catalizadores como ácido clorhídrico o ácido sulfúrico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar métodos más escalables y eficientes, como el uso de reactores de flujo continuo. Estos reactores permiten un mejor control de las condiciones de reacción y pueden conducir a rendimientos y pureza más altos del producto final . Además, el uso de principios de química verde, como reacciones sin disolventes o el uso de disolventes ambientalmente benignos, se está volviendo más prevalente en entornos industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-Metoxifenil)-4,5,6,7-tetrahidropirazolo[1,5-A]pirazina puede sufrir varias reacciones químicas, que incluyen:
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Gas hidrógeno con paladio sobre carbono como catalizador.
Sustitución: Halógenos (por ejemplo, bromo) o reactivos organometálicos (por ejemplo, reactivos de Grignard).
Principales productos formados
Oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno.
Reducción: Derivados reducidos con menos dobles enlaces o aromaticidad.
Sustitución: Derivados sustituidos con diferentes grupos funcionales que reemplazan el grupo metoxilo.
Aplicaciones Científicas De Investigación
2-(4-Metoxifenil)-4,5,6,7-tetrahidropirazolo[1,5-A]pirazina tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 2-(4-Metoxifenil)-4,5,6,7-tetrahidropirazolo[1,5-A]pirazina implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados . Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
2-(4-Metilfenil)-4,5,6,7-tetrahidropirazolo[1,5-A]pirazina: Estructura similar pero con un grupo metilo en lugar de un grupo metoxilo.
2-(4-Clorofenil)-4,5,6,7-tetrahidropirazolo[1,5-A]pirazina: Estructura similar pero con un átomo de cloro en lugar de un grupo metoxilo.
Singularidad
2-(4-Metoxifenil)-4,5,6,7-tetrahidropirazolo[1,5-A]pirazina es único debido a la presencia del grupo metoxilo, que puede influir en sus propiedades electrónicas y reactividad. Esto lo convierte en un compuesto valioso para aplicaciones específicas donde se desean estas propiedades .
Propiedades
Fórmula molecular |
C13H15N3O |
|---|---|
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C13H15N3O/c1-17-12-4-2-10(3-5-12)13-8-11-9-14-6-7-16(11)15-13/h2-5,8,14H,6-7,9H2,1H3 |
Clave InChI |
YFLJZHOKAJFPMI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN3CCNCC3=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



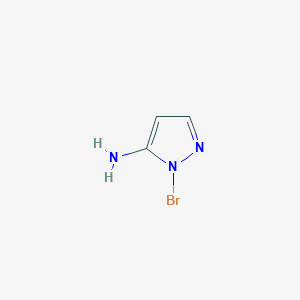
![(1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B11786751.png)

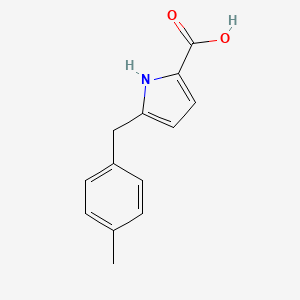

![6-Chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11786772.png)
![2-(3-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11786776.png)

![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11786812.png)
